3-Methylbut-3-enoyl chloride

Description

Structural Significance within Unsaturated Acyl Chlorides

The defining characteristic of 3-Methylbut-3-enoyl chloride is its bifunctional nature. It possesses an acyl chloride group (-COCl) and a terminal double bond. lookchem.com Acyl chlorides, in general, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. wikipedia.orgchemguide.co.uk This substitution makes them one of the most reactive types of carboxylic acid derivatives. wikipedia.org

The reactivity of the acyl chloride group stems from the carbon-chlorine bond, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This allows for a variety of substitution reactions. libretexts.org The presence of the double bond in an unsaturated acyl chloride like this compound introduces an additional site of reactivity, allowing for electrophilic addition reactions. savemyexams.com This dual functionality enables its use in a wider range of synthetic transformations compared to its saturated counterparts.

Historical Context of Synthesis and Reactivity Studies

The synthesis of alk-3-enoyl chlorides, the class of compounds to which this compound belongs, has been a subject of study for decades. One notable method involves the carbonylation of allylic chlorides. Research has shown that π-allylic palladium chloride complexes can catalyze the reaction between allylic halides and carbon monoxide to produce high yields of alk-3-enoyl chlorides. rsc.org Specifically, the carbonylation of 1-chloro-2-methylprop-2-ene was found to yield this compound as the main product, although the reaction required longer times and higher temperatures compared to other allylic chlorides. rsc.org

Early synthetic methods for related compounds, such as but-3-enoyl chloride, involved techniques described by Jeffery and Vogel. rsc.org The reactivity of unsaturated acyl chlorides has also been explored in various contexts. For instance, studies have investigated the reactions of these compounds with other molecules, such as the reaction of 3-methylbut-2-enoyl chloride with indigo, which resulted in the formation of (E)-3,3'-dioxo-[2,2'-biindolinylidene]-1-carbaldehyde. uow.edu.au Another area of research has been the use of 3,3-dimethylacryloyl chloride (an isomer of this compound) in reactions with silylketene acetals to produce δ-ethylenic β-keto esters. chemicalbook.com These studies highlight the synthetic utility and the complex reactivity patterns of unsaturated acyl chlorides.

Structure

3D Structure

Properties

CAS No. |

3350-77-4 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

3-methylbut-3-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h1,3H2,2H3 |

InChI Key |

YCELAAKRCUULJD-UHFFFAOYSA-N |

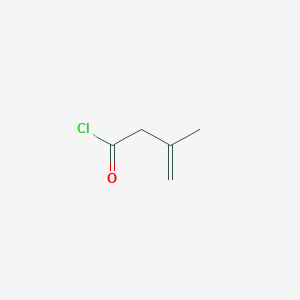

SMILES |

CC(=C)CC(=O)Cl |

Canonical SMILES |

CC(=C)CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbut 3 Enoyl Chloride

Conventional Synthetic Approaches

Conventional methods for synthesizing 3-Methylbut-3-enoyl chloride primarily involve the transformation of corresponding carboxylic acids or their derivatives. These well-established routes offer reliable access to the target compound.

Chlorination of Corresponding Carboxylic Acids and Derivatives

The most direct and widely used method for the preparation of this compound is the chlorination of 3-methyl-3-butenoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction of but-3-enoic acid with thionyl chloride, for instance, proceeds with high efficiency, often yielding the desired but-3-enoyl chloride in excess of 85%. smolecule.com A key advantage of using thionyl chloride is the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product isolation. smolecule.com Similarly, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed for this conversion. smolecule.com

A study on the carbonylation of l-chloro-2-methylprop-2-ene reported the synthesis of this compound as the main product. rsc.org The reaction was catalyzed by palladium chloride and required elevated temperatures. rsc.org

Catalytic and Advanced Synthetic Strategies

In addition to conventional methods, modern catalytic and advanced strategies are being explored to enhance the efficiency and scope of enoyl chloride synthesis, including that of this compound.

Palladium-Catalyzed Carbonylation Pathways

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl compounds, including acid chlorides. nih.govrsc.org These methods offer an alternative to traditional chlorination reactions. One such approach involves the hydrochlorocarbonylation of alkenes, where an alkene, carbon monoxide, and a chlorine source are combined in the presence of a palladium catalyst to directly form an alkyl acid chloride. nih.gov

A notable example is the palladium-catalyzed carbonylation of allylic chlorides. Research has shown that reacting allylic halides with carbon monoxide in the presence of π-allylic palladium chloride complexes can produce alk-3-enoyl chlorides in high yields. rsc.org Specifically, the carbonylation of l-chloro-2-methylprop-2-ene has been shown to yield this compound as the primary product. rsc.org This reaction demonstrates the potential of palladium catalysis to construct the enoyl chloride functionality directly from readily available starting materials.

Table 1: Palladium-Catalyzed Carbonylation of 1-chloro-2-methylprop-2-ene

| Catalyst | Temperature (°C) | Main Product |

| Palladium Chloride | 140 | This compound |

Data sourced from a study on the carbonylation of allylic chlorides. rsc.org

Emerging Methodologies in Enoyl Chloride Synthesis

The field of organic synthesis is continually evolving, with new methodologies being developed for the formation of acid chlorides. While specific examples for the direct synthesis of this compound via these emerging techniques are not yet widely reported, general advancements in enoyl chloride synthesis are noteworthy. These can include novel catalytic systems that operate under milder conditions, exhibit higher functional group tolerance, and offer improved chemo- and regioselectivity. diva-portal.org For instance, strategies that avoid the use of traditional, often harsh, chlorinating reagents are of significant interest. The development of new catalytic cycles and the use of alternative activating agents hold promise for future, more efficient syntheses of this compound and related compounds. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Methylbut 3 Enoyl Chloride

Acylation Reactions as a Primary Electrophilic Pathway

3-Methylbut-3-enoyl chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.comlibretexts.org This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack. chemistrystudent.comlibretexts.org

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. crunchchemistry.co.ukchemguide.co.uk This mechanism generally proceeds through a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Step 1: Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orgyoutube.com

Step 2: Elimination of the Leaving Group: The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the chloride ion, which is a good leaving group. chemguide.co.uk

This reaction is versatile and can occur with a variety of nucleophiles:

Hydrolysis: Reaction with water yields 3-methylbut-3-enoic acid. chemistrysteps.com

Alcoholysis: Reaction with alcohols produces esters. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary amines forms primary or secondary amides, respectively. crunchchemistry.co.uk

Reaction with Carboxylates: Reaction with a carboxylate salt can form a carboxylic acid anhydride. chemistrysteps.com

The general mechanism can be influenced by the strength of the nucleophile and the reaction conditions. Strong, negatively charged nucleophiles readily react, while neutral nucleophiles may require a weak base to facilitate the removal of a proton from the nucleophile after it has added to the carbonyl group. crunchchemistry.co.ukyoutube.com

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile (Nu-H) | Product | General Reaction |

| Water (H₂O) | 3-Methylbut-3-enoic Acid | R-COCl + H₂O → R-COOH + HCl |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |

Note: R represents the 3-methylbut-3-enyl group.

This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 3-methylbut-3-enoyl group onto an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly electrophilic acylium ion. masterorganicchemistry.comnumberanalytics.comresearchgate.net

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate (also known as an arenium ion or sigma complex). byjus.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

Unlike Friedel-Crafts alkylation, the acylium ion in Friedel-Crafts acylation does not typically undergo rearrangement. masterorganicchemistry.com However, the reaction is generally only successful on aromatic rings that are not strongly deactivated by electron-withdrawing groups. libretexts.org

Table 2: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Strength | General Use |

| Aluminum chloride (AlCl₃) | Strong | Widely used for various aromatic compounds. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | A milder alternative to AlCl₃. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | Used for more sensitive substrates. numberanalytics.com |

Transformations Involving the Olefinic Unsaturation

The presence of a carbon-carbon double bond in the 3- and 4-positions of this compound introduces additional avenues of reactivity beyond those of the acyl chloride functional group.

The α,β-unsaturated nature of the acyl chloride moiety, after activation, can allow it to participate as a dienophile in Diels-Alder reactions. nih.govresearchgate.net In these reactions, the electron-withdrawing character of the activated acyl group makes the double bond electron-deficient and thus a good dienophile for reaction with electron-rich dienes.

Recent research has shown that α,β-unsaturated acyl chlorides can be activated in situ by chiral organocatalysts, such as isothioureas, to form α,β-unsaturated acylammonium salts. nih.govacs.org These intermediates are highly reactive and chiral dienophiles that can engage in enantioselective Diels-Alder reactions. nih.govresearchgate.netrsc.org This methodology has been utilized in organocascade reactions, where the initial Diels-Alder cycloaddition is followed by a subsequent lactonization to form complex bicyclic lactones with high stereocontrol. nih.govacs.orgnih.gov

The carbon-carbon double bond in this compound is susceptible to addition reactions. evitachem.com As an α,β-unsaturated carbonyl compound, it can undergo both direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition) to the carbon-carbon double bond. spcmc.ac.inrsc.org

The regioselectivity of nucleophilic attack is influenced by several factors, including the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions. spcmc.ac.inrsc.org

Hard Nucleophiles: Hard nucleophiles, such as Grignard reagents, tend to favor direct addition to the more electrophilic carbonyl carbon (1,2-addition).

Soft Nucleophiles: Softer nucleophiles, such as organocuprates and thiols, generally prefer conjugate addition to the β-carbon of the double bond (1,4-addition). spcmc.ac.inpressbooks.pub

The reaction of acryloyl chloride, a related compound, is expected to favor nucleophilic substitution at the carbonyl group or direct addition, as the electron-withdrawing chloride makes the carbonyl carbon highly electrophilic. scribd.com

The olefinic portion of this compound can also be involved in radical reactions. Acyl radicals can be generated from various precursors, including acyl chlorides, and can participate in a range of transformations. nih.gov For instance, the addition of a radical to the carbon-carbon double bond can initiate further reactions.

Mechanistic studies have explored the generation of acyl radicals from acyl chlorides and their subsequent trapping by electron-deficient alkenes. nih.gov While specific studies on the radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest its potential to participate in such transformations. For example, related unsaturated acyl peroxides have been used to generate vinyl radicals through photolysis. researchgate.net Theoretical studies on the reactions of methyl radicals with chlorinated methyl radicals highlight the complexity and importance of radical-radical reactions in certain chemical systems. nih.gov

Role in Cascade and Multicomponent Organic Transformations

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in chemical synthesis, valued for their ability to construct complex molecules in a single step, thereby reducing waste and simplifying procedures. rsc.org The bifunctional nature of this compound, possessing both an electrophilic acyl chloride and a nucleophilic alkene, makes it a prime candidate for such processes.

While direct examples of this compound in complex MCRs are specific, its structural motifs are found in related transformations. For instance, in the development of diversity-oriented synthesis of functionalized pyridinones, the isomeric (E)-3-methylbut-2-enoyl chloride was found to yield only N-acylation products rather than the desired cyclic compounds from a multicomponent reaction. rsc.org This highlights the subtle influence of the substrate's electronic and steric properties on the reaction pathway. The reactivity of this compound could be harnessed in aza-Baylis–Hillman reactions, which typically involve aldehydes, ketones, and activated alkenes, to produce densely functionalized molecules. acs.org

Furthermore, the principles of chemo-enzymatic cascade reactions, which combine the high selectivity of enzymes with the broad scope of chemical catalysts, offer a potential avenue for the use of molecules like this compound. nih.gov A cascade involving, for example, an enzymatic reaction at one site followed by a metal-catalyzed transformation at the other could lead to valuable, highly functionalized acrylic acid building blocks in an aqueous environment. nih.gov

Transition Metal-Catalyzed Processes

Transition metals are frequently used to catalyze reactions involving C-C multiple bonds. uninsubria.it The complexation of a metal to the alkene in this compound can induce an "umpolung" or reversal of polarity, rendering the carbon atoms susceptible to nucleophilic attack. uninsubria.it This activation is a cornerstone of many powerful C-C and C-heteroatom bond-forming reactions. uninsubria.it

A notable application involving a similar structural unit is the copper-catalyzed borylative cyclization of aliphatic alkynes. rsc.org In the synthesis of a precursor for creating highly strained methylenecyclobutanes, a 3-methylbut-3-enoyl group was introduced via esterification. rsc.org The subsequent copper-catalyzed cyclization proceeded with high efficiency, demonstrating the compatibility of this unsaturated acyl group with transition metal catalysis. rsc.org

The choice of ligand coordinated to the transition metal center is critical in controlling the outcome of a catalytic reaction. Ligands can influence steric hindrance, electronic properties, and the coordination sphere of the metal, thereby dictating both reactivity and selectivity. researchgate.net

In palladium-catalyzed reactions, ligand choice can dramatically alter product distribution. For example, in the synthesis of fluoroalkylated indoles, the use of triphenylphosphine (B44618) (PPh₃) as a ligand resulted primarily in the 2-substituted indole (B1671886), whereas switching to the bulkier tri(o-tolyl)phosphine (P(o-Tol)₃) favored the formation of the 3-substituted regioisomer. acs.org Similarly, in palladium-catalyzed carbonylations to form acid chlorides, sterically demanding phosphines like tri(tert-butyl)phosphine (PtBu₃) and bidentate ligands with a wide bite angle, such as Xantphos, have been found to facilitate the crucial reductive elimination step. researchgate.net

In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity. Rhodium complexes bearing the chiral diphosphine ligand BINAP have been used to achieve highly diastereoselective and enantioselective intramolecular hydroacylation reactions. bath.ac.uk Copper-catalyzed asymmetric conjugate additions often utilize phosphoramidite (B1245037) ligands to achieve high enantiomeric excess in the formation of new stereocenters. rug.nl

The electronic nature of the ligand also plays a key role. In the carbonylation of epoxides catalyzed by Tin(IV) porphyrins, catalysts with electron-withdrawing groups on the porphyrin ring exhibited higher turnover rates than those with electron-donating groups. semanticscholar.org

Table 1: Influence of Ligands on Transition Metal-Catalyzed Reactions

| Catalyst System | Ligand(s) | Reaction Type | Observed Effect | Source(s) |

|---|---|---|---|---|

| Palladium | PPh₃ vs. P(o-Tol)₃ | Annulation of alkynes | Controlled regioselectivity in indole formation | acs.org |

| Palladium | PtBu₃, Xantphos | Carbonylation of aryl iodides | Facilitated reductive elimination of acid chloride | researchgate.net |

| Rhodium(I) | (R)- or (S)-BINAP | Intramolecular hydroacylation | High enantioselectivity and diastereoselectivity | bath.ac.uk |

| Copper | Phosphoramidites | Asymmetric conjugate addition | High enantioselectivity | rug.nl |

The presence of two distinct reactive sites in this compound—the acyl chloride and the alkene—presents a challenge and an opportunity for selective functionalization.

Chemoselectivity refers to the preferential reaction of one functional group over another. An example of high chemoselectivity is seen in the carbonylation of a di-epoxide substrate using a Sn(IV) porphyrin catalyst. semanticscholar.org The catalyst selectively converted the terminal epoxide to a β-lactone while leaving a more substituted internal epoxide untouched, demonstrating that a catalyst can discriminate between similar functional groups based on their steric and electronic environment. semanticscholar.org This principle could be applied to selectively react with either the acyl chloride or the alkene of this compound by tuning the catalyst and reaction conditions.

Regioselectivity , the control of reaction at a specific position within a functional group, is also critical. The copper-catalyzed borylative cyclization of aliphatic alkynes provides a powerful example, demonstrating high regioselectivity in the borylcupration step, which is crucial for the efficient formation of the desired four-membered ring. rsc.org In another instance, palladium catalysis with different phosphine (B1218219) ligands was used to control the regioselective annulation of internal alkynes, leading to either 2- or 3-fluoroalkylated indoles. acs.org Such strategies could be envisioned to control the addition across the double bond of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

3-Methylbut-3-enoyl chloride serves as a valuable starting material for the synthesis of intricate molecular structures. The presence of the acyl chloride functionality allows for facile reactions with a wide array of nucleophiles, including alcohols, amines, and carbon nucleophiles, to form esters, amides, and ketones, respectively. This reactivity is fundamental to its utility in assembling more complex molecules.

The terminal alkene group provides a secondary site for chemical modification. It can participate in various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce further functionality. Moreover, the double bond can be utilized in powerful carbon-carbon bond-forming reactions like the Heck, Suzuki, and Stille couplings, enabling the construction of elaborate carbon skeletons. The combination of these two reactive sites in a single molecule makes this compound a powerful tool for synthetic chemists aiming to build complex molecular architectures from simpler precursors.

Precursors for Heterocyclic Systems and Novel Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The bifunctional nature of this compound makes it an attractive precursor for the synthesis of a variety of heterocyclic systems. The acyl chloride can react with dinucleophiles, such as amino alcohols or diamines, to initiate cyclization reactions, leading to the formation of lactones, lactams, and other heterocyclic rings.

For instance, the reaction of this compound with a suitable binucleophile can lead to the formation of six-membered heterocyclic rings. The initial acylation reaction is typically followed by an intramolecular reaction involving the double bond, which can proceed through various mechanisms depending on the reaction conditions and the nature of the nucleophile. This strategy provides a convergent approach to novel molecular scaffolds that can be further elaborated. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of its isomer, 3-methylbut-2-enoyl chloride, in the synthesis of quinolin-2-ones, highlights the potential of this class of compounds in heterocyclic synthesis. chemicalbook.comsigmaaldrich.com

Synthesis of Biologically Relevant Molecules

The structural motifs present in this compound are found in numerous natural products and biologically active molecules. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The isopropenyl group is a common feature in terpenoid and isoprenoid natural products, which exhibit a wide range of biological activities.

The ability to introduce this isopropenyl moiety, along with a reactive handle for further chemical transformations, makes this compound a strategic starting material. While direct applications in the synthesis of specific drugs are not widely reported, the general utility of acyl chlorides in pharmaceutical synthesis is well-established. nih.gov The reactivity of this compound allows for its incorporation into larger molecules, which can then be converted into final drug targets through subsequent synthetic steps.

Utility in Polymer and Advanced Materials Development

The presence of a polymerizable alkene functionality in this compound suggests its potential utility in the development of new polymers and advanced materials. Acryloyl chlorides, in general, are used to prepare acrylate (B77674) monomers and polymers. wikipedia.org The vinyl group in this compound can undergo polymerization, typically through free-radical or controlled radical polymerization techniques, to form a polymer backbone.

The resulting polymer would feature reactive acyl chloride groups pendant to the polymer chain. These acyl chloride groups can be subsequently modified through post-polymerization modification reactions. This approach allows for the synthesis of functional polymers with tailored properties. For example, reaction with different nucleophiles can introduce a variety of functional groups, leading to materials with specific adhesion, solubility, or thermal properties. A related compound, 3-methylbut-1-ene, is utilized as a monomer in the production of copolymers, indicating the potential for this class of compounds in polymer chemistry. google.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3350-77-4 | C5H7ClO | 118.56 |

| 3-Methylbut-2-enoyl chloride | 3350-78-5 | C5H7ClO | 118.56 |

| Acryloyl chloride | 814-68-6 | C3H3ClO | 90.51 |

| But-3-enoyl chloride | 1470-91-3 | C4H5ClO | 104.53 |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-Methylbut-3-enoyl chloride. These studies focus on the distribution of electrons within the molecule and how this electronic structure dictates its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For acyl chlorides and related unsaturated systems, DFT calculations can elucidate the step-by-step process of a reaction, helping to predict the most likely pathway. For instance, DFT has been employed to study cycloaddition reactions, which are relevant to molecules containing carbon-carbon double bonds. mdpi.com These studies can determine whether a reaction proceeds through a concerted mechanism (all bonds forming at once) or a stepwise pathway involving intermediates. mdpi.com

DFT calculations, using functionals like B3LYP or M06-2X, are effective in mapping the potential energy surface of a reaction. mdpi.comresearchgate.net This allows for the identification of reactants, products, intermediates, and transition states. While specific DFT studies detailing the reaction pathways of this compound are not prevalent in published literature, the methodologies are well-established. For example, theoretical studies on the acylation reactions of similar compounds have successfully used DFT to predict regioselectivity by analyzing the potential energy surfaces of different reaction pathways. researchgate.net These analyses are crucial for rationalizing experimentally observed product distributions.

Table 1: Common DFT Functionals for Reaction Pathway Investigation

| Functional | Type | Typical Application |

| B3LYP | Hybrid GGA | General purpose for geometries and energies of organic reactions. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion correction, suitable for complex systems. mdpi.com |

The transition state is a critical point on a reaction pathway, representing the highest energy barrier that must be overcome. Computational analysis is essential for characterizing the geometry and energy of these fleeting structures. Electronic structure calculations can provide detailed information on the energetics and structures of transition states for reactions. nih.gov

For reactions involving compounds structurally similar to this compound, such as the Diels-Alder reaction of (S,E)-4-Isopropyl-3-(2-methylbut-2-enoyl)oxazolidin-2-one, DFT calculations (at the BP86/TZ2P level of theory) have been used to model the transition states. rug.nl These calculations can determine key geometric parameters (bond lengths and angles) and the activation energy (the energy difference between the reactants and the transition state). This information helps to explain the stereoselectivity of a reaction, for example, by comparing the energies of different transition states leading to different stereoisomers. rug.nl The lower the energy of the transition state, the faster the reaction rate for that pathway.

Table 2: Example of Calculated Relative Gibbs Free Energies for a Diels-Alder Reaction Transition State Data based on a reaction with a structurally similar dienophile. rug.nl

| Path | Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| s-cis | Exo (Si-face) | 0.0 | 0.0 |

| s-cis | Endo (Si-face) | +1.8 | +1.9 |

This data indicates that the transition state leading to the exo product is lower in energy, suggesting it is the kinetically favored pathway. rug.nl

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound or for identifying unknown products. DFT calculations are commonly used to predict the vibrational frequencies that correspond to peaks in an IR spectrum and the chemical shifts for ¹H and ¹³C NMR spectroscopy.

While experimental data for the related compound 2,2-dimethylbut-3-enoyl chloride shows characteristic IR absorption at 1795 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch), computational models can calculate these frequencies ab initio. By comparing the predicted spectrum with the experimental one, researchers can gain confidence in the assigned structure. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or suggest the presence of solvent effects or conformational complexities not accounted for in the calculation.

Molecular Modeling for Mechanistic Understanding and Catalyst Design

Molecular modeling extends beyond static structures to simulate the dynamic behavior of molecules and their interactions, which is fundamental for understanding reaction mechanisms and designing new catalysts. mdpi.com By understanding how a substrate like this compound interacts with a catalyst at the atomic level, more efficient and selective catalysts can be developed. uct.ac.za

For instance, in palladium-catalyzed reactions such as the carbonylation of allylic halides to form β,γ-unsaturated esters, theoretical investigations can clarify the mechanism. researchgate.net DFT studies can model the entire catalytic cycle, including oxidative addition, migratory insertion of carbon monoxide, and reductive elimination. These models can reveal the rate-determining step and explain how the choice of ligands on the metal center influences the reaction's outcome. researchgate.net Similarly, modeling can explain the role of Lewis acid catalysts in acylation reactions by showing how the catalyst activates the substrate. researchgate.net This knowledge allows for the in silico design of new catalysts with improved performance before committing to laboratory synthesis. mdpi.com

Table 3: Computational Approaches in Catalyst Design

| Computational Technique | Purpose | Example Application |

| DFT Calculations | Determine reaction mechanism and activation barriers. | Investigating the role of a Lewis acid in Friedel-Crafts acylation. researchgate.net |

| Molecular Dynamics (MD) | Simulate catalyst and substrate movement and interactions over time. | Assessing binding affinities of substrates to catalyst active sites. |

| Frontier Molecular Orbital (FMO) Theory | Analyze HOMO-LUMO interactions to predict reactivity and selectivity. | Predicting regioselectivity in Diels-Alder reactions. |

Future Perspectives and Research Challenges

Asymmetric Synthesis Utilizing 3-Methylbut-3-enoyl Chloride

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. For this compound, the exploration of its use in asymmetric synthesis is a promising research avenue.

Research Findings: Currently, there is a lack of direct studies on the asymmetric applications of this compound. However, related structures have been successfully employed in enantioselective transformations. For instance, the isomeric 3-methylbut-2-enoyl chloride has been used with chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective reactions. unimi.itresearchgate.netrug.nl A notable example is the samarium iodide-promoted asymmetric Reformatsky reaction of 3-(2-haloacyl)-2-oxazolidinones with enals, which proceeds with high stereocontrol. unimi.it Furthermore, an enantioselective ring-cleavage of cyclic anhydrides using organostannanes in the presence of oxazaborolidinones has been shown to produce chiral 3-methylbut-3-enoyl-carboxylic acids. researchgate.net

Future Directions and Challenges: A significant challenge and opportunity lies in the development of catalytic asymmetric methods that directly utilize this compound. This could involve enantioselective additions to the carbon-carbon double bond or reactions at the acyl chloride moiety. Future research could focus on:

Chiral Lewis Acid Catalysis: Investigating the use of chiral Lewis acids to activate the acyl chloride for enantioselective additions by nucleophiles.

Organocatalysis: Employing chiral organocatalysts to promote asymmetric reactions, such as the addition of nucleophiles to the double bond or the formation of chiral enamines.

Transition Metal Catalysis: Developing chiral transition metal complexes for asymmetric cross-coupling reactions or hydrogenations involving the terminal alkene.

A key challenge will be controlling the regioselectivity of these reactions, given the two reactive sites in the molecule.

Development of Highly Selective Catalytic Systems

The efficiency and selectivity of chemical transformations can be dramatically improved through the use of advanced catalytic systems. For this compound, the development of such systems is crucial for unlocking its full synthetic potential.

Research Findings: While no catalytic systems have been specifically designed for this compound, related unsaturated acyl chlorides and alkenes have been the subject of catalytic studies. For example, but-3-enoyl chloride, a structurally similar compound, has been used in palladium-catalyzed carbonylation reactions. evitachem.com Furthermore, N-heterocyclic carbene (NHC) ligands have been shown to be effective in copper-catalyzed borylative cyclization reactions of related enynes. rsc.org Organocatalysis has also been explored for the alpha-chlorination of related ketones.

Future Directions and Challenges: The development of highly selective catalytic systems for this compound could enable a wide range of transformations. Research in this area could target:

Metathesis Reactions: Utilizing ruthenium-based catalysts for ring-closing or cross-metathesis reactions involving the terminal alkene.

Selective Hydrogenation: Developing catalysts for the selective hydrogenation of either the double bond or the acyl chloride.

Polymerization Catalysts: Exploring the use of catalysts to promote the polymerization of this compound to form functionalized polymers.

The primary challenge will be to achieve high selectivity, avoiding unwanted side reactions at the molecule's two functional groups. The table below summarizes some catalytic systems used for related compounds, which could serve as a starting point for investigations into this compound.

| Catalyst Type | Reaction | Related Substrate | Reference |

| Palladium | Carbonylation | But-3-enoyl chloride | evitachem.com |

| Copper/NHC | Borylative Cyclization | Enynes | rsc.org |

| Organocatalyst | Alpha-chlorination | 3-methyl-1-phenylbut-2-en-1-one | |

| Rhodium | Various | But-3-enoyl chloride | evitachem.com |

Innovative Applications in Chemical Biology and Medicinal Chemistry

The "3-methylbut-3-enoyl" structural motif is found in nature, suggesting that the corresponding acyl chloride could be a valuable tool in chemical biology and medicinal chemistry.

Research Findings: The thioester derivative, 3-methylbut-3-enoyl-CoA, is a known intermediate in microbial biosynthetic pathways that lead to isoprenoid precursors. google.comethz.ch This biological relevance highlights the potential for using this compound as a chemical probe to study these pathways. Acyl chlorides, in general, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comlookchem.com The steric bulk of related structures has been exploited in the design of protease inhibitors and kinase modulators.

Future Directions and Challenges: The application of this compound in life sciences is a fertile area for future research, with potential applications including:

Metabolic Probes: Synthesizing labeled versions of this compound to study the enzymes and pathways that utilize the corresponding CoA ester.

Bioorthogonal Chemistry: Exploring the use of the terminal alkene in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. cornell.edu

Drug Discovery: Using this compound as a building block for the synthesis of novel bioactive molecules. Its unique shape and reactivity could lead to the discovery of new drug candidates.

A significant challenge will be to manage the reactivity of the acyl chloride in a biological context, likely requiring its conversion to a more stable, yet still reactive, derivative.

Exploration of Novel Reaction Pathways

The reactivity of this compound has the potential to be harnessed in novel and synthetically useful ways.

Research Findings: Research on the isomeric 3-methylbut-2-enoyl chloride has revealed its utility in cascade reactions to form complex heterocyclic structures. uow.edu.au It has also been used in the synthesis of functionalized pyridinones. rsc.org Furthermore, the "3-methylbut-3-enoyl" group has been incorporated into natural products through esterification, as seen in the total synthesis of methylenecyclobutanes. rsc.org Acid-induced cyclization of a hexahydroindolinone substituted with a 3-methylbut-3-enyl group has also been reported, leading to the formation of fused ring systems. acs.org

Future Directions and Challenges: Future research into the reaction pathways of this compound could uncover new synthetic methodologies. Areas of exploration include:

Cycloaddition Reactions: Investigating the participation of the terminal alkene in [4+2], [2+2], and other cycloaddition reactions to rapidly build molecular complexity.

Radical Reactions: Exploring the use of radical initiators to trigger novel cyclization or addition reactions involving the double bond.

Tandem Reactions: Designing one-pot reactions where both the acyl chloride and the alkene participate in a sequence of transformations to generate complex products from simple starting materials.

The main challenge will be to control the chemo- and regioselectivity of these novel reactions to produce the desired products in high yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylbut-3-enoyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : Traditional synthesis involves chlorination of 3-methylbut-3-enoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, Boonstra and Arens (1960) reported a 75–80% yield using SOCl₂ under reflux in anhydrous dichloromethane .

- Key considerations : Moisture must be excluded to avoid hydrolysis. Gas chromatography (GC) or titration with AgNO₃ can confirm purity.

- Limitations : Thionyl chloride generates HCl gas, requiring strict fume-hood protocols.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopic analysis :

- ¹H NMR : Peaks at δ 5.3–5.5 ppm (alkene protons) and δ 2.1–2.3 ppm (methyl groups adjacent to the carbonyl) .

- IR : Strong absorption at ~1800 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C stretching) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) can resolve impurities.

Q. What safety protocols are critical when handling this compound?

- Hazards : Highly corrosive; reacts violently with water. Use PPE (gloves, goggles, acid-resistant apron).

- Storage : Store under inert gas (argon) in sealed glass ampules at –20°C to prevent decomposition .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of acylation using this compound?

- Mechanistic insight : The electron-deficient carbonyl carbon undergoes nucleophilic attack. For example, in Friedel-Crafts acylations, the α,β-unsaturated system may engage in conjugate addition, competing with direct acylation. Kinetic vs. thermodynamic control can be studied via DFT calculations .

- Experimental validation : Monitor intermediates using in-situ FTIR or low-temperature NMR .

Q. How do steric and electronic effects influence the stability of this compound in polar aprotic solvents?

- Solvent effects : In DMF or DMSO, coordination with the carbonyl oxygen stabilizes the chloride but may accelerate decomposition. Conduct accelerated stability studies (40°C, 75% RH) with periodic HPLC analysis .

- Contradictions : Some studies report longer stability in THF, while others note rapid hydrolysis—this may relate to trace moisture content .

Q. Can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodology : Use Gaussian or ORCA software for:

- Electrostatic potential maps to identify reactive sites.

- Transition-state modeling for SN2 vs. SN1 pathways in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do reported boiling points and densities for this compound vary across literature?

- Potential causes :

- Impurities from incomplete synthesis (e.g., residual thionyl chloride).

- Measurement under non-standard conditions (e.g., reduced pressure).

Experimental Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.